molecular formula C10H16N2OS B2456333 1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea CAS No. 518995-52-3

1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea

Cat. No.: B2456333
CAS No.: 518995-52-3
M. Wt: 212.31
InChI Key: PECKRURANJPQPC-UHFFFAOYSA-N
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Description

1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea is an organic compound that features a furan ring, a thiourea group, and an isobutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea typically involves the reaction of furan-2-ylmethylamine with isobutyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring may also interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    1-(Furan-2-ylmethyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of an isobutyl group.

    1-(Furan-2-ylmethyl)-3-(2-methylpropyl)urea: Similar structure but with a urea group instead of a thiourea group.

Uniqueness: 1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea is unique due to the presence of both a furan ring and a thiourea group, which confer distinct chemical reactivity and biological activity. The isobutyl side chain also contributes to its unique properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8(2)6-11-10(14)12-7-9-4-3-5-13-9/h3-5,8H,6-7H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECKRURANJPQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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